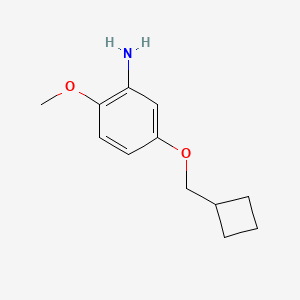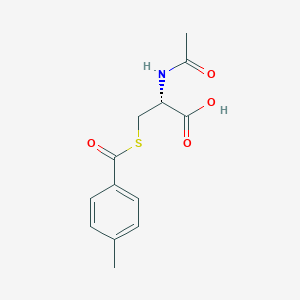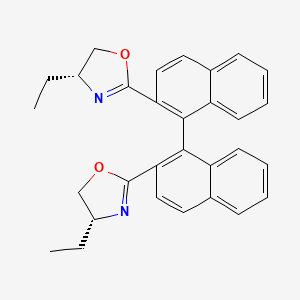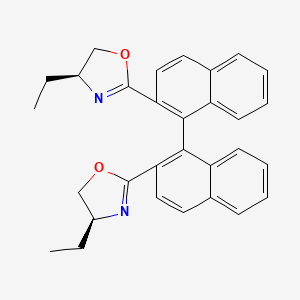
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole
Overview
Description
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H24NOP and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Coordination Chemistry
Crystal and Solution Structures : The compound has been studied for its role in crystal and solution structures of certain palladium and zinc complexes. These studies involve X-ray crystallography and NMR spectroscopy, revealing insights into the stability and conformational properties of the coordinated phosphinooxazole ligand (Baltzer, Macko, Schaffner, & Zehnder, 1996).
Coordination with Lanthanide Ions : Research has been conducted on the coordination chemistry of the compound with lanthanide ions like Nd(III) and Yb(III). These studies involve X-ray diffraction analyses to understand the bidentate chelating nature of the ligand (Pailloux, Shirima, Duesler, Smith, & Paine, 2011).
Catalysis
Catalytic Properties in Ethylene Oligomerization : The ligand has been used to examine the catalytic properties of nickel complexes in ethylene oligomerization. This includes studying the molecular structure and catalytic behavior of various nickel complexes (Speiser, Braunstein, Saussine, & Welter, 2004).
Involvement in Iridium Hydride Clusters : Studies have also been conducted on trinuclear iridium hydride clusters containing the phosphinooxazoline ligand. These complexes were analyzed using X-ray diffraction and NMR, although they were found to be inactive as hydrogenation catalysts (Smidt, Pfaltz, Martínez-Viviente, Pregosin, & Albinati, 2003).
Antibacterial Applications
- Synthesis and Antibacterial Studies : The compound has been used in the synthesis of novel ligands and their metal complexes, which were tested for antimicrobial properties. These studies indicate considerable activity against various bacteria (Al-Sabti, Al-Amiery, Marzoog, & Al-Majedy, 2010).
Photophysical Properties
- Fluorescent Molecular Probes : Research has been done on the synthesis of fluorescent solvatochromic dyes incorporating 2,5-diphenyloxazole structures, showing solvent-dependent fluorescence which can be used for biological studies and molecular probes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Other Applications
Phosphinito- and Phosphonito-Oxazoline Pd(II) Complexes : The ligand has been used in the synthesis of palladium complexes, contributing to our understanding of CO/ethylene insertion intermediates (Agostinho, Braunstein, & Welter, 2007).
Dynamic Kinetic Asymmetric Cycloadditions : Its application in palladium-catalyzed dynamic kinetic asymmetric transformation has also been explored, indicating its potential in organic synthesis (Trost & Fandrick, 2003).
properties
IUPAC Name |
diphenyl-[2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCHOLRNDOALU-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B8252108.png)
![7-Hydroxyspiro[3.5]nonan-2-one](/img/structure/B8252115.png)


![(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252162.png)




